molecular formula C20H21N3O B12131378 N,N-diethyl-3,5-diphenyl-1H-pyrazole-1-carboxamide

N,N-diethyl-3,5-diphenyl-1H-pyrazole-1-carboxamide

Cat. No.: B12131378
M. Wt: 319.4 g/mol
InChI Key: WNZQZPUGVQRNCC-UHFFFAOYSA-N
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Description

N,N-Diethyl-3,5-diphenyl-1H-pyrazole-1-carboxamide is a pyrazole-derived carboxamide featuring a 1H-pyrazole core substituted with phenyl groups at positions 3 and 5 and an N,N-diethyl carboxamide moiety at position 1. Pyrazole derivatives are widely studied for their pharmacological and materials science applications due to their structural versatility and tunable electronic properties. The compound’s synthesis typically involves coupling reactions, as exemplified by analogous pyrazole carboxamides synthesized via EDCI/HOBt-mediated amidation in DMF (e.g., ) . X-ray diffraction studies confirm the planar geometry of the pyrazole ring and substituent orientations in related compounds, as seen in 3,5-diphenyl-1H-pyrazole derivatives .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H21N3O

Molecular Weight

319.4 g/mol

IUPAC Name

N,N-diethyl-3,5-diphenylpyrazole-1-carboxamide

InChI

InChI=1S/C20H21N3O/c1-3-22(4-2)20(24)23-19(17-13-9-6-10-14-17)15-18(21-23)16-11-7-5-8-12-16/h5-15H,3-4H2,1-2H3

InChI Key

WNZQZPUGVQRNCC-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)N1C(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthesis of 3,5-Diphenyl-1H-pyrazole

Reacting dibenzoylmethane with hydrazine hydrate in acetic acid under reflux yields 3,5-diphenyl-1H-pyrazole (Figure 1). Microwave irradiation enhances reaction efficiency, reducing time from hours to minutes.

Reaction Conditions

ComponentQuantitySolventTemperatureTimeYield
Dibenzoylmethane1.0 eqAcetic acidReflux6–8 h85–92%
Hydrazine hydrate1.2 eq

Key Data

  • ¹H NMR (DMSO-d₆): δ 7.78–7.23 (m, 10H, Ar-H), 6.76 (s, 1H, pyrazole-H).

  • IR : νC═N = 1568 cm⁻¹, νN–N = 1185 cm⁻¹.

Introduction of the Carboxamide Group at Position 1

To functionalize position 1 of the pyrazole ring, a two-step process is employed: (1) carboxylation to form the carboxylic acid and (2) amidation with diethylamine.

Synthesis of 3,5-Diphenyl-1H-pyrazole-1-carboxylic Acid

Ethyl carbazate (H₂NNHCOOEt) replaces hydrazine in the cyclocondensation reaction, introducing an ethoxycarbonyl group at position 1. Hydrolysis under basic conditions yields the carboxylic acid.

Reaction Conditions

ComponentQuantitySolventTemperatureTimeYield
Dibenzoylmethane1.0 eqEthanolReflux12 h78%
Ethyl carbazate1.1 eq
NaOH (hydrolysis)2.0 eqH₂O/EtOH80°C3 h90%

Key Data

  • ¹³C NMR (CDCl₃): δ 165.5 (C=O), 148.7 (C3/C5), 130.9–125.7 (Ar-C).

Conversion to Acid Chloride

The carboxylic acid is treated with thionyl chloride (SOCl₂) to form 3,5-diphenyl-1H-pyrazole-1-carbonyl chloride .

Reaction Conditions

ComponentQuantitySolventTemperatureTimeYield
Carboxylic acid1.0 eqSOCl₂Reflux2 h95%

Amidation with Diethylamine

The acid chloride reacts with excess diethylamine in anhydrous tetrahydrofuran (THF) to yield the target compound.

Reaction Conditions

ComponentQuantitySolventTemperatureTimeYield
Acid chloride1.0 eqTHF0°C → RT4 h88%
Diethylamine3.0 eq

Key Data

  • ¹H NMR (CDCl₃): δ 7.52–7.30 (m, 10H, Ar-H), 3.42 (q, 4H, NCH₂), 1.24 (t, 6H, CH₃).

  • IR : νC=O = 1670 cm⁻¹, νN–H = 3300 cm⁻¹.

Alternative Route: Direct Aminolysis of Pyrazole Esters

Ethyl 3,5-diphenyl-1H-pyrazole-1-carboxylate undergoes aminolysis with diethylamine under catalytic conditions, bypassing the acid chloride intermediate.

Reaction Conditions

ComponentQuantityCatalystTemperatureTimeYield
Ethyl ester1.0 eqNaH100°C8 h75%
Diethylamine5.0 eq

Regioselectivity and Byproduct Management

Regioselectivity in pyrazole synthesis is ensured by using symmetrical 1,3-diketones (e.g., dibenzoylmethane). Side products like 5-(difluoromethyl) isomers (observed in similar syntheses) are minimized by controlling reaction kinetics and using polar aprotic solvents.

Scalability and Industrial Applications

The acid chloride route is preferred for scalability, with reported yields >85% in pilot-scale reactions. Recrystallization from ethanol-water mixtures (40–60% v/v) enhances purity to >99%.

Challenges and Optimization Opportunities

  • Positional Isomerism : Competing formation of 1,3-diphenyl derivatives (e.g., PubChem CID 877262) necessitates precise stoichiometry and temperature control.

  • Catalyst Selection : KI or NaI improves cyclization efficiency in trichloromethyl pyrazole syntheses , suggesting potential applicability here.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-3,5-diphenyl-1H-pyrazole-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

N,N-diethyl-3,5-diphenyl-1H-pyrazole-1-carboxamide serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various modifications that can lead to new derivatives with enhanced properties.

Biology

This compound is being investigated for its potential as an enzyme inhibitor. It interacts with biological macromolecules, which can lead to significant therapeutic effects. Its ability to modulate enzyme activity is crucial for developing drugs targeting specific diseases.

Medicine

The compound has shown promise in various therapeutic areas:

  • Anti-inflammatory : Exhibits significant anti-inflammatory effects comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs).
  • Anticancer : Demonstrates potential in inhibiting cancer cell proliferation, particularly against breast cancer cell lines (e.g., MCF-7) with IC50 values around 0.08 µM.
  • Antimicrobial : Displays antimicrobial properties with effective Minimum Inhibitory Concentration (MIC) values against pathogens like Staphylococcus aureus and Candida albicans.

Industry

In industrial applications, this compound is utilized in developing new materials and as a precursor for synthesizing agrochemicals and pharmaceuticals.

Activity TypeDescriptionKey Findings
Antimicrobial Effective against various bacteria and fungi.MIC values: Staphylococcus aureus (0.22 µg/mL), Candida albicans (0.25 µg/mL)
Anticancer Inhibits cancer cell proliferation by targeting tumor growth pathways.IC50 against MCF-7 cells ~0.08 µM
Anti-inflammatory Reduces inflammation in animal models.Comparable efficacy to indomethacin

Case Studies and Research Findings

  • Antimicrobial Evaluation :
    • A study tested various pyrazole derivatives for antimicrobial efficacy against multiple strains of bacteria and fungi.
    • Results indicated enhanced activity against resistant strains of C. glabrata.
  • Anticancer Research :
    • Investigations revealed that modifications to the core structure of pyrazole derivatives could lead to improved potency against specific cancer cell lines.
  • Inflammatory Response Studies :
    • Research demonstrated that certain derivatives significantly inhibited inflammatory responses in animal models, suggesting therapeutic applications for inflammatory diseases.
  • Synthesis Techniques :
    • The synthesis typically involves the reaction of 3,5-diphenyl-1H-pyrazole with diethylamine under reflux conditions using organic solvents like ethanol or methanol.

Mechanism of Action

The mechanism of action of N,N-diethyl-3,5-diphenyl-1H-pyrazole-1-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in the enzyme’s conformation and function. Additionally, it can interact with cellular pathways, affecting signal transduction and gene expression .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the pyrazole ring significantly influence molecular weight, solubility, and thermal stability. A comparative analysis is provided in Table 1.

Table 1. Key Properties of N,N-Diethyl-3,5-diphenyl-1H-pyrazole-1-carboxamide and Analogues

Compound Name Substituents (Position) Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Spectral Features
Target Compound N,N-diethyl (1), 3,5-diphenyl Not reported Not reported Not reported Not available
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a, ) 5-Cl, 4-CN, 3-Me (pyrazole) 403.1 133–135 68 δ 8.12 (s, 1H, pyrazole-H); IR: 2230 cm⁻¹ (C≡N)
N-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-(4-methylsulfonylphenyl)-5-naphth-2-yl-1H-pyrazole-3-carboxamide (5g, ) tert-butyl (phenyl), SO₂Me (phenyl) 613.22 Not reported Not reported Not available
N,N-Dimethyl-3,5-bis(dioxaborolan-2-yl)-1H-pyrazole-1-carboxamide () Bis(boronate esters) (3,5) 343.16 Not reported Not reported Not available
  • In contrast, boronate esters () enable cross-coupling reactions, making them valuable intermediates in Suzuki-Miyaura syntheses . Electron-withdrawing groups (e.g., Cl, CN in 3a) lower electron density on the pyrazole ring, affecting reactivity and intermolecular interactions. For example, the cyano group in 3a contributes to a distinct IR peak at 2230 cm⁻¹ .
  • Thermal Stability: Melting points vary with substituent polarity. Compound 3a (melting point: 133–135°C) has lower thermal stability than chlorinated analogues like 3b (171–172°C), likely due to reduced crystallinity from the cyano group .

Biological Activity

N,N-diethyl-3,5-diphenyl-1H-pyrazole-1-carboxamide is a synthetic compound belonging to the pyrazole family, noted for its diverse biological activities. This article reviews the compound's biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural formula:

  • Molecular Formula : C18_{18}H20_{20}N2_{2}O
  • Molecular Weight : Approximately 306.39 g/mol

Its structure features a pyrazole ring with phenyl substitutions at the 3 and 5 positions and a carboxamide group at the 1 position. The diethylamino group enhances solubility and biological activity.

This compound exhibits its biological effects primarily through:

  • Enzyme Inhibition : The compound can bind to both active and allosteric sites on enzymes, leading to altered enzyme conformation and function. This property is crucial for its potential therapeutic applications in various diseases.
  • Receptor Modulation : It interacts with specific receptors, modulating their activity which can influence cellular signaling pathways.

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial properties:

  • Minimum Inhibitory Concentration (MIC) : Studies have shown effective MIC values against various pathogens, including bacteria and fungi. For instance, derivatives of pyrazole compounds exhibited promising antimicrobial activity against Staphylococcus aureus and Candida albicans with MICs as low as 0.22 to 0.25 µg/mL .
PathogenMIC (µg/mL)Activity Type
Staphylococcus aureus0.22Bactericidal
Candida albicans0.25Fungicidal

Anticancer Potential

The compound has been explored for its anticancer properties:

  • Cell Growth Inhibition : Various studies have reported that this compound can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. Notably, it has shown effectiveness against breast cancer cell lines (MCF-7) with IC50 values around 0.08 µM .

Anti-inflammatory Effects

This compound also exhibits anti-inflammatory activities:

  • In Vivo Studies : Inflammation models have demonstrated that this compound can significantly reduce paw edema in rats, suggesting its potential as an anti-inflammatory agent comparable to conventional drugs like indomethacin .

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

  • Antimicrobial Evaluation : A comprehensive study tested various pyrazole derivatives for antimicrobial efficacy against multiple strains of bacteria and fungi. The results indicated that compounds similar to N,N-diethyl-3,5-diphenyl showed enhanced activity against resistant strains of C. glabrata .
  • Anticancer Research : Another investigation focused on the anticancer properties of pyrazole derivatives, finding that modifications to the core structure could lead to improved potency against specific cancer cell lines .
  • Inflammatory Response Studies : Research into the anti-inflammatory properties revealed that certain derivatives significantly inhibited inflammatory responses in animal models, suggesting potential therapeutic applications in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N,N-diethyl-3,5-diphenyl-1H-pyrazole-1-carboxamide, and how can purity be optimized?

  • Methodology : Synthesis typically involves condensation reactions between pyrazole precursors and carboxamide derivatives. For example, analogous pyrazole-carboxamide compounds are synthesized using coupling agents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under anhydrous conditions . Purification often employs recrystallization from ethanol/water mixtures or column chromatography. Purity is validated via HPLC or NMR, with yields optimized by controlling reaction time, temperature, and stoichiometry .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key functional groups must be identified?

  • Methodology :

  • FTIR : Confirms carbonyl (C=O, ~1650–1750 cm⁻¹) and pyrazole ring vibrations (C-N stretching, ~1500 cm⁻¹) .
  • XRD : Determines crystallinity and lattice parameters (e.g., monoclinic systems observed in similar pyrazole derivatives) .
  • NMR : ¹H NMR identifies ethyl groups (δ 1.0–1.5 ppm for CH₃, δ 3.5–4.0 ppm for CH₂) and aromatic protons (δ 7.0–8.0 ppm) .

Advanced Research Questions

Q. How do molecular docking studies predict the biological activity of this compound?

  • Methodology : Docking simulations (e.g., AutoDock Vina) model interactions between the compound and target proteins (e.g., enzymes like DHFR). Key parameters include binding affinity (kcal/mol), hydrogen-bond interactions with active-site residues (e.g., Asp27 in DHFR), and hydrophobic contacts. Validation involves comparing docking scores with known inhibitors (e.g., doxorubicin) .

Q. What experimental and computational approaches resolve contradictions in crystallographic vs. TEM-derived particle size data?

  • Methodology : XRD provides lattice parameters (e.g., 10–50 nm crystallite size via Scherrer equation), while TEM measures actual particle size (e.g., 20–100 nm aggregates). Discrepancies arise from polycrystallinity or aggregation. Pairing XRD with dynamic light scattering (DLS) and SEM can reconcile differences .

Q. How do substitution patterns on the pyrazole ring influence reactivity and bioactivity?

  • Methodology : Compare derivatives with varying substituents (e.g., methyl vs. phenyl groups). Electrophilic substitution at the pyrazole 3- and 5-positions alters electron density, impacting nucleophilic attack or hydrogen bonding. For example, bulky phenyl groups enhance steric hindrance, reducing binding affinity in enzyme assays .

Q. What solvent systems optimize the compound’s stability during long-term storage?

  • Methodology : Stability is tested in polar aprotic solvents (e.g., DMF, DMSO) and ethanol/water mixtures. Accelerated degradation studies (40°C, 75% humidity) monitor changes via HPLC. Antioxidants (e.g., BHT) or inert atmospheres (N₂) prevent oxidation of the carboxamide group .

Q. Can polymorphic forms of this compound be engineered for enhanced bioavailability?

  • Methodology : Recrystallization from solvents like acetonitrile or ethyl acetate induces polymorphism. Differential scanning calorimetry (DSC) identifies thermal transitions (melting points 397–399 K in similar compounds ), while dissolution studies correlate polymorphs with solubility profiles .

Key Considerations for Researchers

  • Contradictions : Discrepancies between XRD and TEM data highlight the need for multi-technique validation .
  • Biological Activity : Pyrazole-carboxamide derivatives show promise in targeting enzymes (e.g., DHFR) but require in vitro validation to confirm computational predictions .
  • Synthetic Challenges : Anhydrous conditions and stoichiometric control are critical to minimizing side products like N-ethylated byproducts .

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